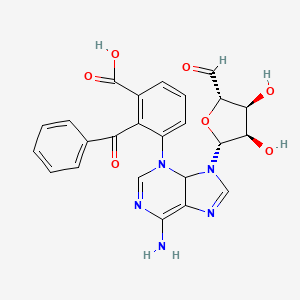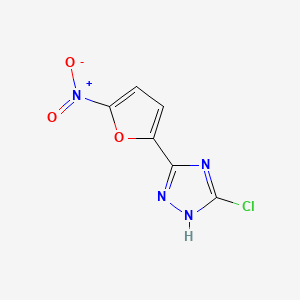
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 3-chloro-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chloro group and a nitrofuryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1,2,4-triazole with 5-nitro-2-furaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include various substituted triazoles and furans, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria . Its derivatives have been studied for their activity against resistant strains of bacteria, making it a promising candidate for developing new antibiotics.
Industry: In the industrial sector, s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is used in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The nitro group plays a crucial role in this activity by generating reactive intermediates that damage bacterial DNA and proteins.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with broad-spectrum antimicrobial activity.
5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and use in energetic materials.
3-Amino-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness: s-Triazole, 3-chloro-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a nitrofuryl group allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications.
Properties
CAS No. |
41735-54-0 |
|---|---|
Molecular Formula |
C6H3ClN4O3 |
Molecular Weight |
214.56 g/mol |
IUPAC Name |
5-chloro-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H3ClN4O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H,8,9,10) |
InChI Key |
OSDQSYYCUATBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
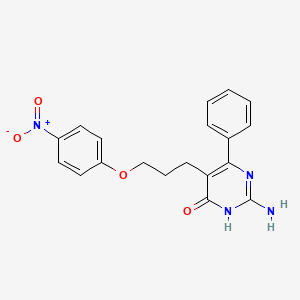
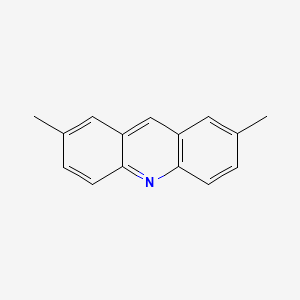
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)
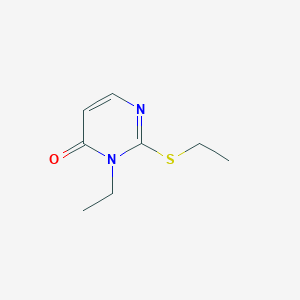

![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
